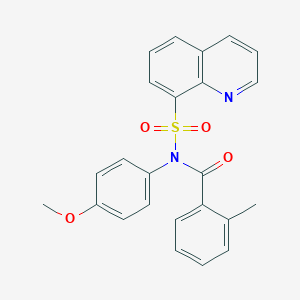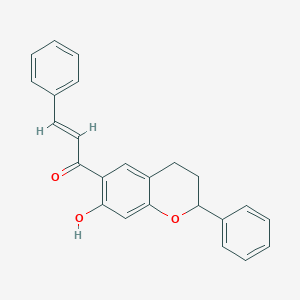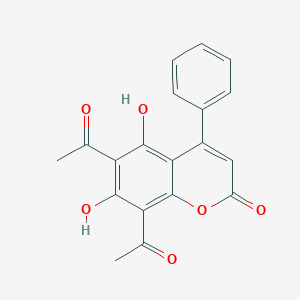
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide, also known as NSC 710464, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for future studies.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 is not fully understood. However, studies have shown that it can inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound 710464 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, as mentioned above. Additionally, this compound 710464 has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis. This compound 710464 has also been shown to have anti-inflammatory properties, as mentioned above.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 has several advantages for use in lab experiments. It has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further study. Additionally, the synthesis of this compound 710464 is relatively straightforward, making it accessible to researchers. However, one limitation of this compound 710464 is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound 710464 and to optimize its use in lab experiments. Finally, the potential use of this compound 710464 in the treatment of inflammatory diseases should be further explored.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 involves several steps, including the reaction of 4-methoxyaniline with acetic anhydride to form N-acetyl-4-methoxyaniline. This compound is then reacted with 2-methylbenzoyl chloride to form N-(2-methylbenzoyl)-N-acetyl-4-methoxyaniline. The final step involves the reaction of this compound with 8-quinolinesulfonamide to form this compound 710464.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 has been shown to have potential applications in scientific research. One area of interest is its role in cancer treatment. Studies have shown that this compound 710464 can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound 710464 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C24H20N2O4S |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-methyl-N-quinolin-8-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H20N2O4S/c1-17-7-3-4-10-21(17)24(27)26(19-12-14-20(30-2)15-13-19)31(28,29)22-11-5-8-18-9-6-16-25-23(18)22/h3-16H,1-2H3 |
InChI-Schlüssel |
OBCIXTGXUKFPGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)

![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
